molecular formula C12H12ClN3O2 B4674362 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride

3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride

Cat. No. B4674362
M. Wt: 265.69 g/mol
InChI Key: YGXNNZFXIHDLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride, also known as MPAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and pyrimidine, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride involves its ability to bind to specific sites on the target protein, thereby preventing the interaction between the target protein and its binding partner. This mechanism of action is known as allosteric inhibition, and it has been shown to be effective in inhibiting various protein-protein interactions.
Biochemical and Physiological Effects
3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its ability to inhibit protein-protein interactions, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that these properties may be due to the ability of 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride to modulate the activity of various enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride in lab experiments is its specificity for certain protein-protein interactions. This compound has been shown to selectively inhibit the interaction between MDM2 and p53, without affecting other protein-protein interactions. However, one of the limitations of using 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several possible future directions for research on 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of research is the identification of other protein-protein interactions that can be targeted by 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride, which could expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride in various animal models and clinical trials.

Scientific Research Applications

3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One of the main areas of research is its use as an inhibitor of protein-protein interactions. This compound has shown promising results in inhibiting the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is involved in the regulation of cell growth and apoptosis.

properties

IUPAC Name

3-[(6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.ClH/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(6-10)12(16)17;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNNZFXIHDLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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